![molecular formula C10H11N3O2 B12624792 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol CAS No. 920512-42-1](/img/structure/B12624792.png)
2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-{[(1,2-oxazol-5-yl)amino]metil}fenol es un compuesto orgánico que presenta tanto un grupo amino como un anillo oxazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-5-{[(1,2-oxazol-5-yl)amino]metil}fenol generalmente implica la reacción de 2-amino-5-bromometilfenol con 1,2-oxazol-5-amina en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base como el carbonato de potasio en un solvente polar como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-5-{[(1,2-oxazol-5-yl)amino]metil}fenol puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro.
Reducción: El anillo oxazol se puede reducir en condiciones específicas.
Sustitución: El grupo hidroxilo fenólico puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Derivados nitro del compuesto.
Reducción: Derivados oxazol reducidos.
Sustitución: Derivados de fenol alquilados o acilatos.
Aplicaciones Científicas De Investigación
2-Amino-5-{[(1,2-oxazol-5-yl)amino]metil}fenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a su estructura única.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-5-{[(1,2-oxazol-5-yl)amino]metil}fenol implica su interacción con objetivos moleculares específicos. El anillo oxazol puede interactuar con enzimas o receptores, potencialmente inhibiendo su actividad. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mejorando su afinidad y especificidad de unión .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 2-amino-1,3,4-oxadiazol: Estos compuestos comparten una estructura similar al anillo oxazol y exhiben actividades biológicas comparables.
Derivados de imidazol: Conocidos por su amplia gama de propiedades químicas y biológicas, incluidas las actividades antimicrobianas y anticancerígenas.
Singularidad
2-Amino-5-{[(1,2-oxazol-5-yl)amino]metil}fenol es único debido a su combinación específica de un grupo amino y un anillo oxazol, lo que le confiere una reactividad química y una actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
920512-42-1 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-amino-5-[(1,2-oxazol-5-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H11N3O2/c11-8-2-1-7(5-9(8)14)6-12-10-3-4-13-15-10/h1-5,12,14H,6,11H2 |
Clave InChI |
JQIBUMOEHLQCFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC2=CC=NO2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



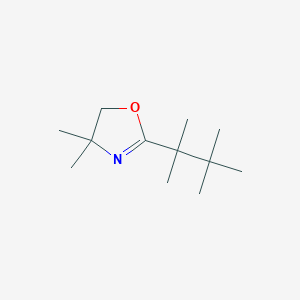
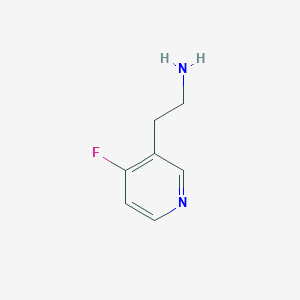
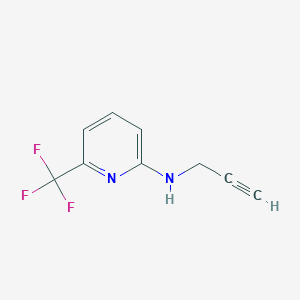
![(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12624721.png)
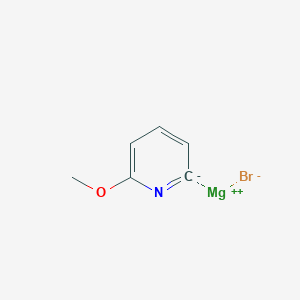
![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)


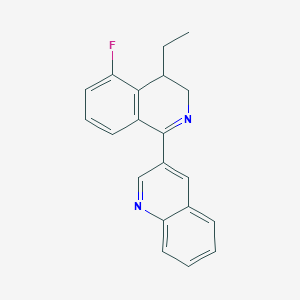
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
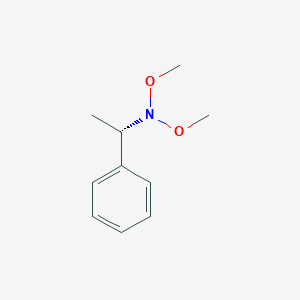
![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
